molecular formula C9H6Cl2O B7976760 4,6-Dichloro-3-methylbenzofuran

4,6-Dichloro-3-methylbenzofuran

Cat. No.: B7976760
M. Wt: 201.05 g/mol
InChI Key: UIXOZFFMGRBBHR-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by its two chlorine atoms and a methyl group attached to the benzofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-methylbenzofuran typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylbenzofuran as the starting material.

  • Halogenation: Chlorination reactions are performed to introduce chlorine atoms at the 4 and 6 positions of the benzofuran ring. This is usually achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

  • Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-methylbenzofuran undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4,6-dichloro-3-methylbenzofurandione.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 4,6-Dichloro-3-methylbenzofurandione

  • Reduction Products: Reduced derivatives of this compound

  • Substitution Products: Various substituted benzofurans depending on the nucleophile or electrophile used

Scientific Research Applications

4,6-Dichloro-3-methylbenzofuran has found applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dichloro-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4,6-Dichloro-3-methylbenzofuran is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3,4-Dichloro-2-methylbenzofuran, 2,5-Dichloro-3-methylbenzofuran, 4,6-Dichloro-2-methylbenzofuran

  • Uniqueness: The position and number of chlorine atoms, as well as the presence of the methyl group, contribute to its distinct chemical and biological properties.

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Biological Activity

4,6-Dichloro-3-methylbenzofuran is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with two chlorine substituents at the 4 and 6 positions and a methyl group at the 3 position. This unique structure contributes to its distinct chemical behavior and biological activity.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably:

  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and NCI-H23, with IC50 values ranging from 1.48 µM to 47.02 µM .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic rates compared to controls .

Comparative Studies

When compared to similar compounds, such as 3,4-Dichloro-2-methylbenzofuran and others within the benzofuran class, this compound demonstrates unique biological properties attributed to its specific chlorine and methyl substitutions. These structural differences significantly affect its potency and mechanism of action.

Compound NameIC50 (µM)Activity Type
This compound1.48 - 47.02Anticancer
3-Methylbenzofuran derivativesVariesAnticancer
Other benzofuransHigher IC50Less potent

Study on Lung Cancer Cells

A study focusing on the effects of this compound on A549 lung cancer cells revealed that treatment led to a significant increase in apoptosis (42.05%) compared to control groups (1.37%). This suggests a strong potential for therapeutic application in lung cancer treatment .

Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against several bacterial strains with positive results indicating effective inhibition of growth. This positions it as a candidate for further development in antibiotic therapies.

Properties

IUPAC Name

4,6-dichloro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXOZFFMGRBBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (0.019 mol) of 2-(2-acetyl-3,5-dichlorophenoxy) acetic acid, 10.0 g of anhydrous sodium acetate and 50 ml of acetic anhydride was heated at 155° C. for 0.5 hour. The mixture was poured on to 100 g of ice and 100 ml of a saturated sodium bicarbonate solution. When decomposition of the excess acetic anhydride was complete, the mixture was extracted with three 100 ml portions of diethyl ether. The combined extracts were washed neutral with saturated sodium bicarbonate solution, dried over sodium sulphate and evaporated to give a brown oil which solidified on standing. The crude product was purified by distillation to yield 2.4 g of pure 4,6-dichloro-3-methylbenzofuran of boiling point 85° C./1 mmHg. The distilled product could be crystallized from petrol (boiling point 40°-60° C.) in the form of white needles of melting point 45° C.
Name
2-(2-acetyl-3,5-dichlorophenoxy) acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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